1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl- is a heterocyclic compound that features a fused ring system combining thiophene and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and furan derivatives, which undergo cyclization reactions in the presence of catalysts and under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism by which 1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making it a compound of interest for drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
- 1H,3H-Thieno[3,4-c]furan-1,3-dione
- 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione
- 2,5-Dibromo-3,4-thiophenedicarboxylic Anhydride
Uniqueness: 1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl- is unique due to its specific substitution pattern and the presence of phenyl groups, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack these specific structural features .
Eigenschaften
CAS-Nummer |
59611-37-9 |
---|---|
Molekularformel |
C18H12O2S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
4,6-diphenyl-1H-thieno[3,4-c]furan-3-one |
InChI |
InChI=1S/C18H12O2S/c19-18-15-14(11-20-18)16(12-7-3-1-4-8-12)21-17(15)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
SKOMKOOLWISBRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(SC(=C2C(=O)O1)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.